molecular formula C29H38ClF2N7O B4296671 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B4296671
M. Wt: 574.1 g/mol
InChI Key: JSCALTLISSYHLD-UHFFFAOYSA-N
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Description

4-[4-(1-Adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound that features a unique combination of adamantyl, piperazine, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The adamantyl and piperazine moieties can be oxidized under specific conditions.

    Reduction: The triazine ring can be reduced to form different derivatives.

    Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-[4-(1-Adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The adamantyl and piperazine moieties may interact with biological receptors or enzymes, modulating their activity. The triazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1-Adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine is unique due to its combination of adamantyl, piperazine, and triazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

4-[4-(1-adamantyl)piperazin-1-yl]-N-[4-[chloro(difluoro)methoxy]phenyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38ClF2N7O/c30-29(31,32)40-24-6-4-23(5-7-24)33-25-34-26(37-8-2-1-3-9-37)36-27(35-25)38-10-12-39(13-11-38)28-17-20-14-21(18-28)16-22(15-20)19-28/h4-7,20-22H,1-3,8-19H2,(H,33,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCALTLISSYHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38ClF2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
Reactant of Route 3
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
Reactant of Route 5
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

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